molecular formula C11H10N2S B1331743 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine CAS No. 34176-49-3

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Cat. No.: B1331743
CAS No.: 34176-49-3
M. Wt: 202.28 g/mol
InChI Key: RKFXIXZWTWCVBR-UHFFFAOYSA-N
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Preparation Methods

The preparation methods for WL-231878 are not extensively documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including the incorporation of specific functional groups and purification processes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WL-231878 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WL-231878 has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WL-231878 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

WL-231878 can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives . These compounds share structural similarities but may differ in their biological activity and therapeutic potential. WL-231878 is unique in its specific molecular structure and the particular functional groups it contains, which may confer distinct properties and applications.

Similar compounds include:

  • Thiazolidine-2,4-dione derivatives
  • Biphenyl moieties
  • Amino acid side chains
  • Sulfonamides

These compounds exhibit varying degrees of inhibitory effects against specific targets and have different stability profiles .

Biological Activity

4,5-Dihydronaphtho[1,2-d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene core fused with a thiazole ring. This unique structural arrangement contributes to its biological reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has shown activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 16 µg/mL . This compound disrupts the energetics of the bacterium by inhibiting key enzymes involved in energy production, leading to decreased ATP levels and subsequent cell death.

Antiangiogenic Properties

Another significant biological activity is its potential as an angiogenesis inhibitor. Tricyclic thiazole derivatives related to this compound have been identified as effective in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation. Some derivatives demonstrated low micromolar IC50 values in endothelial tube formation assays, indicating their potential as leads for developing antiangiogenic agents .

Anticancer Activity

The compound's anticancer properties have also been explored. In studies involving various cancer cell lines such as Jurkat-T (T-cell leukemia), BT474 (breast cancer), and HeLa (cervical cancer), certain derivatives exhibited selective inhibition of HUVEC while also affecting cancer cells. This selectivity suggests that modifications to the compound can enhance its therapeutic index against different cell types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it inhibits enzymes critical for the energy metabolism of Mycobacterium tuberculosis, leading to reduced ATP synthesis and bacterial cell death . Additionally, its antiangiogenic effects may stem from the disruption of endothelial cell proliferation pathways.

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding the biological activity of this compound derivatives. Modifications at various positions on the thiazole and naphthalene rings can significantly alter potency and selectivity. For example:

CompoundModificationBiological Activity
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amineChlorine substitutionsMIC = 16 µg/mL against M. tuberculosis
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amineMethoxy group additionExhibits antimicrobial and anticancer properties

These studies highlight the importance of structural modifications in enhancing the biological efficacy of these compounds.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Mycobacterial Inhibition : A study demonstrated that derivatives effectively inhibit M. tuberculosis by targeting its energy production pathways. The lead compound exhibited a promising MIC value while maintaining tolerable toxicity levels .
  • Antiangiogenesis : In vitro assays showed that selected thiazole derivatives significantly inhibited HUVEC proliferation at low micromolar concentrations. These findings support further development as potential anticancer therapeutics targeting angiogenesis .
  • Immunomodulatory Effects : Some derivatives have shown promise in enhancing immune responses in murine models when used as co-adjuvants with established immunotherapies .

Properties

IUPAC Name

4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFXIXZWTWCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351441
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34176-49-3
Record name 4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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